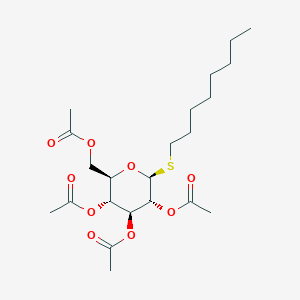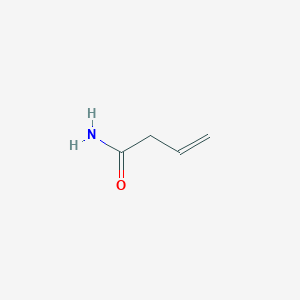
Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside
Overview
Description
Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside: is a synthetic compound that belongs to the class of thioglycosides. It is characterized by the presence of an octyl group attached to the sulfur atom of the thioglucopyranoside moiety, which is further acetylated at the 2, 3, 4, and 6 positions. This compound is known for its applications in biochemical research, particularly in the study of membrane proteins and glycosylation processes.
Mechanism of Action
Target of Action
Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, also known as [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate, primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.
Mode of Action
This compound acts as a mild nonionic detergent . It is used for cell lysis or to solubilise membrane proteins without denaturing them . This is particularly useful in order to crystallise them or to reconstitute them into lipid bilayers .
Biochemical Pathways
The compound affects the biochemical pathways related to protein solubilisation and crystallisation . By solubilising membrane proteins, it aids in the study of their structure and function, which can lead to significant downstream effects in understanding cellular processes and developing therapeutic interventions .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good absorption and distribution properties
Result of Action
The result of the compound’s action at the molecular and cellular level is the solubilisation of membrane proteins without denaturing them . This allows for the study of these proteins in their native state, which can provide valuable insights into their structure and function .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its melting point is between 125 to 131 °C , suggesting that it is stable at a wide range of temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside typically begins with D-glucose. The initial step involves the acetylation of D-glucose using acetic anhydride and concentrated sulfuric acid to produce α-D-glucopyranose pentaacetate. This intermediate is then reacted with hydrogen bromide to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. The bromide compound is subsequently treated with thiourea in acetone to yield the isothiuronium salt, which is then neutralized and reduced with sodium sulfite to produce the thiol. The thiol reacts with 1-bromoctane to form Octyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-glucopyranoside. Finally, the target compound is obtained through alkaline deacetylation using sodium hydroxide in methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale synthesis often employs automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in deacetylation reactions under alkaline conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides (e.g., 1-bromoctane) and thiourea. Reaction conditions typically involve solvents like acetone and catalysts such as boron trifluoride-etherate.
Deacetylation Reactions: Sodium hydroxide in methanol is commonly used for deacetylation.
Major Products:
Substitution Reactions: The major product is Octyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-glucopyranoside.
Deacetylation Reactions: The major product is Octyl 1-thio-b-D-glucopyranoside.
Scientific Research Applications
Chemistry: Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is used as a nonionic detergent in the solubilization and crystallization of membrane proteins. Its ability to maintain protein stability without denaturation makes it valuable in structural biology studies.
Biology: In biological research, this compound is employed to study glycosylation processes and the role of glycosides in cellular functions. It is also used in the preparation of glycoproteins and glycolipids.
Medicine: While not directly used as a therapeutic agent, this compound is instrumental in the development of drug delivery systems and the study of drug-membrane interactions.
Industry: In industrial applications, this compound is utilized in the formulation of specialized detergents and surfactants for biochemical and pharmaceutical processes.
Comparison with Similar Compounds
Octyl β-D-thioglucopyranoside: Similar in structure but lacks the acetyl groups, making it more susceptible to degradation by beta-glucosidase enzymes.
n-Octyl β-D-glucopyranoside: An analog without the sulfur atom, used as a detergent but with different stability and solubilization properties.
Uniqueness: Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is unique due to its acetylated structure, which provides enhanced stability and resistance to enzymatic degradation. This makes it particularly useful in applications requiring prolonged stability and consistent performance.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O9S/c1-6-7-8-9-10-11-12-32-22-21(30-17(5)26)20(29-16(4)25)19(28-15(3)24)18(31-22)13-27-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIROMIKWUKFPAA-BDHVOXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557498 | |
| Record name | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85618-26-4 | |
| Record name | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15780.png)

